![molecular formula C22H19N5O2S2 B2371989 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 672331-20-3](/img/structure/B2371989.png)
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
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Description
The compound “8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione” has the molecular formula C22H19N5O2S2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass is 449.549 Da and the mono-isotopic mass is 449.098022 Da .Scientific Research Applications
Anticancer Activity
A significant application of compounds related to 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is in the realm of anticancer research. For instance, Hayallah (2017) discusses the design, synthesis, and testing of new purine-diones, including similar compounds, for their anticancer activity. These compounds exhibited good to excellent inhibition activity against human breast cancer cell lines, showcasing their potential in cancer treatment (Hayallah, 2017).
Synthesis of Novel Derivatives
Gobouri (2020) explores the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The structures of these newly synthesized compounds were confirmed by various spectroscopic methods, contributing to the development of new derivatives with potential therapeutic applications (Gobouri, 2020).
Cardiovascular Activity
In the field of cardiovascular research, Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their electrocardiographic, antiarrhythmic, and hypotensive activity. This study highlights the potential use of similar compounds in treating cardiovascular conditions (Chłoń-Rzepa et al., 2004).
Analgesic and Anti-inflammatory Properties
Zygmunt et al. (2015) investigated new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties. This study is important as it opens up possibilities for the development of new analgesic and anti-inflammatory agents, indicating the broad therapeutic potential of these compounds (Zygmunt et al., 2015).
properties
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHHYFLKDQRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
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